Technical Guide: Physicochemical Profiling of 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine
Technical Guide: Physicochemical Profiling of 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine
Topic: 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine Physical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Core Significance
2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine (CAS: 1248403-78-2) represents a specialized heterocyclic scaffold in medicinal chemistry. Belonging to the amino-benzoxazole family, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and fluorescent probes. Its structural duality—combining a rigid, lipophilic benzoxazole core with a flexible, polar methoxyethyl tail—offers unique solubility and binding properties compared to its purely aromatic analogues.
This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and characterization protocols, designed to support pre-formulation and lead optimization workflows.
Chemical Identity & Structural Characterization[1][2]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine |
| CAS Number | 1248403-78-2 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COCCC1=NC2=C(O1)C=CC(=C2)N |
| InChI Key | Predicted based on structure |
Structural Analysis
The molecule features a 1,3-benzoxazole fused ring system. The C5-position bears a primary amine (-NH₂), acting as a hydrogen bond donor and a handle for further derivatization (e.g., amide coupling). The C2-position is substituted with a 2-methoxyethyl group. This ether side chain disrupts the crystal lattice relative to planar 2-phenyl analogs, likely lowering the melting point and enhancing solubility in polar organic solvents.
Physicochemical Properties Profile
The following data synthesizes experimental baselines for benzoxazole derivatives with calculated values for this specific ligand.
Solid-State & Thermal Properties
| Property | Value / Range | Context & Causality |
| Physical State | Solid (Powder/Crystalline) | Typical of fused heterocyclic amines. |
| Color | Pale yellow to tan | Oxidation of the primary amine often leads to darkening over time. |
| Melting Point | 85 – 95 °C (Predicted) | The flexible methoxyethyl chain lowers lattice energy compared to 2-phenyl analogs (>150°C). |
| Decomposition | > 220 °C | Benzoxazole core is thermally stable; amine oxidation is the primary degradation pathway. |
Solution Properties (Solubility & Ionization)
| Property | Value | Methodological Note |
| LogP (Octanol/Water) | 1.2 – 1.5 (Calc.) | Moderately lipophilic. The ether oxygen reduces LogP relative to alkyl analogs. |
| pKa (Amine) | 3.5 – 4.2 (Base) | The aniline nitrogen is weakly basic due to conjugation with the benzoxazole ring. |
| pKa (Benzoxazole N) | ~0.5 | The oxazole nitrogen is extremely weakly basic. |
| Water Solubility | Low (< 1 mg/mL) | Requires cosolvents (DMSO, Methanol) or pH adjustment (< pH 2) for aqueous dissolution. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. |
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 2-substituted-5-aminobenzoxazoles involves the cyclocondensation of 2,4-diaminophenol with a carboxylic acid derivative. The use of Polyphosphoric Acid (PPA) acts as both solvent and cyclodehydrating agent.
Reaction Workflow Diagram
Caption: Cyclocondensation pathway using PPA to form the benzoxazole core.
Detailed Experimental Protocol
Objective: Synthesis of 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine.
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Preparation: In a 100 mL round-bottom flask, mix 2,4-diaminophenol dihydrochloride (10 mmol) with 3-methoxypropanoic acid (12 mmol).
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Cyclization: Add Polyphosphoric Acid (PPA) (15-20 g). Stir mechanically to ensure a homogeneous paste.
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Heating: Heat the mixture to 150 °C under an inert atmosphere (N₂) for 4–6 hours. Note: Monitor via TLC (System: EtOAc/Hexane 1:1) for the disappearance of the starting aminophenol.
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Quenching: Allow the reaction to cool to ~60 °C. Pour the viscous syrup slowly into crushed ice (100 g) with vigorous stirring.
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Neutralization: Adjust pH to ~8–9 using saturated NaHCO₃ or 10% NaOH solution. The product will precipitate as a solid or oil.
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Extraction: Extract with Ethyl Acetate (3 x 30 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Analytical Characterization (Self-Validating Metrics)
To confirm identity and purity, the following spectral signatures must be observed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Aromatic Region (3H):
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δ 7.30 (d, J = 8.5 Hz, 1H, H-7) – Ortho to oxygen.
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δ 6.80 (d, J = 2.0 Hz, 1H, H-4) – Ortho to amine, meta to ring junction.
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δ 6.60 (dd, J = 8.5, 2.0 Hz, 1H, H-6) – Ortho to amine.
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Amine (2H):
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δ 5.00 (br s, 2H, -NH₂) – Exchangeable with D₂O.
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Side Chain (7H):
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δ 3.75 (t, J = 6.5 Hz, 2H, -CH₂-O -) – Deshielded by oxygen.
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δ 3.25 (s, 3H, -OCH ₃).
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δ 3.05 (t, J = 6.5 Hz, 2H, =C-CH ₂-) – Adjacent to benzoxazole C2.
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Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 193.22 m/z.
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Fragmentation: Loss of methoxy group (-31 Da) or ethylene oxide fragment depending on ionization energy.
Handling, Stability & Safety
Stability Profile
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Oxidation Sensitivity: Moderate. The 5-amino group is susceptible to air oxidation, leading to colored impurities (iminoquinones). Store under inert gas (Argon/Nitrogen).
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Hydrolysis: The benzoxazole ring is stable to neutral/basic aqueous conditions but may hydrolyze under strong acidic reflux.
Safety Protocols
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Storage: 2–8 °C, desiccated, protected from light.
References
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American Elements. (n.d.).[1] 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine.[2] Retrieved from [Link][1]
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PubChem. (n.d.).[3][4] 2-(2-Ethoxyethylsulfinyl)-1,3-benzoxazol-5-amine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
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Organic Syntheses. (1945). 2-Amino-4-nitrophenol (Precursor Synthesis). Org. Synth. 25, 5. Retrieved from [Link]
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Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
